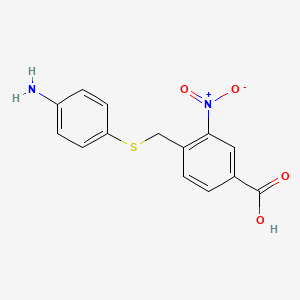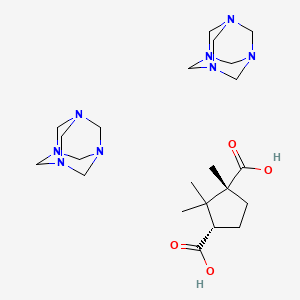
Methenamine camphorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methenamine camphorate is a compound formed by the combination of methenamine and camphoric acidIt is primarily used as an antibacterial agent for preventing recurrent urinary tract infections . Camphoric acid, on the other hand, is a derivative of camphor, a bicyclic monoterpene ketone. The combination of these two compounds results in this compound, which has unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methenamine camphorate is synthesized by reacting methenamine with camphoric acid. The reaction typically involves mixing equimolar amounts of methenamine and camphoric acid in an appropriate solvent, such as ethanol or water, under controlled temperature conditions. The reaction mixture is then stirred until the formation of this compound is complete, which can be confirmed by various analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where methenamine and camphoric acid are combined under optimized conditions to ensure high yield and purity. The reaction is monitored continuously, and the product is purified using techniques such as crystallization or recrystallization. The final product is then dried and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions: Methenamine camphorate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In acidic conditions, this compound hydrolyzes to release formaldehyde and camphoric acid.
Oxidation: Methenamine can be oxidized to form formaldehyde, which can further react with other compounds to form various products.
Substitution: Methenamine can undergo substitution reactions where its hydrogen atoms are replaced by other functional groups, leading to the formation of different derivatives.
Major Products Formed: The major products formed from the hydrolysis of this compound are formaldehyde and camphoric acid. In oxidation reactions, formaldehyde is the primary product.
Wissenschaftliche Forschungsanwendungen
Methenamine camphorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in the synthesis of other compounds.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as an antibacterial agent.
Industry: It is used in the manufacturing of pharmaceuticals and as a preservative in various industrial applications.
Wirkmechanismus
Methenamine camphorate exerts its antibacterial effects through the hydrolysis of methenamine to formaldehyde in acidic environments (pH < 6). Formaldehyde is a potent bactericidal agent that denatures bacterial proteins and nucleic acids, leading to cell death . The camphoric acid component helps maintain the acidic environment necessary for the hydrolysis of methenamine.
Vergleich Mit ähnlichen Verbindungen
Methenamine camphorate can be compared with other methenamine derivatives such as methenamine hippurate and methenamine mandelate.
Methenamine Hippurate: This compound is formed by the combination of methenamine and hippuric acid.
Methenamine Mandelate: This derivative is formed by the combination of methenamine and mandelic acid.
Uniqueness: this compound is unique due to its combination with camphoric acid, which provides additional benefits such as enhanced stability and specific pharmacological properties. The presence of camphoric acid also contributes to the maintenance of an acidic environment, which is crucial for the antibacterial activity of methenamine.
Eigenschaften
CAS-Nummer |
630-55-7 |
|---|---|
Molekularformel |
C22H40N8O4 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O4.2C6H12N4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;2*1-7-2-9-4-8(1)5-10(3-7)6-9/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);2*1-6H2/t6-,10+;;/m1../s1 |
InChI-Schlüssel |
SPPRWKXUYGFXJY-YJGIZBEXSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O.C1N2CN3CN1CN(C2)C3.C1N2CN3CN1CN(C2)C3 |
Kanonische SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C.C1N2CN3CN1CN(C2)C3.C1N2CN3CN1CN(C2)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


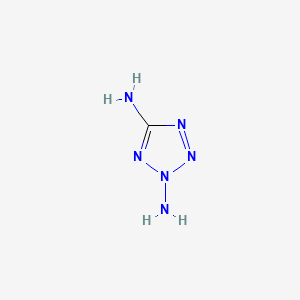
![2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine](/img/structure/B12813346.png)
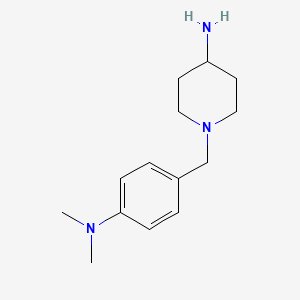
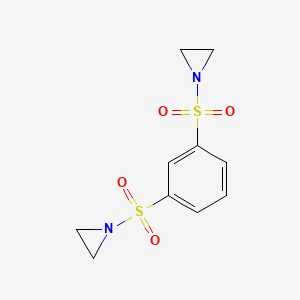
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)

![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)

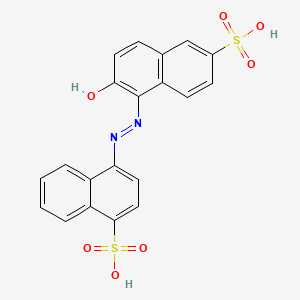
![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)
